molecular formula C10H8ClNO3S B1452201 (3-Phenylisoxazol-5-yl)methanesulfonyl chloride CAS No. 1087792-39-9

(3-Phenylisoxazol-5-yl)methanesulfonyl chloride

Cat. No. B1452201
CAS RN: 1087792-39-9
M. Wt: 257.69 g/mol
InChI Key: CZHZDZJJGXDCFE-UHFFFAOYSA-N
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Description

“(3-Phenylisoxazol-5-yl)methanesulfonyl chloride” is a chemical compound used in proteomics research . Its molecular formula is C10H8ClNO3S and has a molecular weight of 257.69 .


Molecular Structure Analysis

The molecular structure of “(3-Phenylisoxazol-5-yl)methanesulfonyl chloride” consists of a phenyl group attached to an isoxazole ring, which is further connected to a methanesulfonyl chloride group .


Physical And Chemical Properties Analysis

“(3-Phenylisoxazol-5-yl)methanesulfonyl chloride” has a molecular weight of 257.69 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Biological and Pharmaceutical Compounds

(3-Phenylisoxazol-5-yl)methanesulfonyl chloride is utilized in the synthesis of various biological and pharmaceutical compounds. An ultrasonic-assisted, one-pot synthesis method has been developed to produce (3-Phenylisoxazol-5-yl)methanol derivatives, which exhibit significant biological properties . These derivatives are synthesized with moderate to excellent yields, highlighting the compound’s role as a precursor in pharmacophore development.

Proteomics Research

In proteomics, this compound serves as a crucial reagent. It is available for purchase specifically for proteomics research, indicating its importance in the study of proteins and their functions . The compound’s molecular weight and formula, C10H8ClNO3S, suggest its suitability for various analytical techniques in this field.

Metal-Free Synthetic Routes

Isoxazole rings, such as those found in (3-Phenylisoxazol-5-yl)methanesulfonyl chloride, are integral to drug discovery. Metal-free synthetic routes to isoxazoles are highly sought after due to their eco-friendly nature. The compound can be used in novel synthetic techniques that avoid the disadvantages of metal-catalyzed reactions, such as high costs and toxicity .

Generation of Diverse Heterocyclic Molecules

The compound is involved in the generation of diverse heterocyclic molecules, which are essential for expanding the drug-like chemical space. These molecules bind to biological targets based on their chemical diversity, and (3-Phenylisoxazol-5-yl)methanesulfonyl chloride plays a role in their synthesis .

Anticancer Drug Design

The isoxazole moiety is commonly found in many commercially available drugs, including those used in cancer treatment. The compound’s derivatives can be synthesized to create novel anticancer agents, contributing to the diversity-oriented synthesis approach in drug design .

Sensing Applications

Due to its unique structure, (3-Phenylisoxazol-5-yl)methanesulfonyl chloride can be used in the development of sensors. These sensors can detect various biological and chemical processes, aiding in diagnostics and research .

Nanocatalysis

In the field of nanocatalysis, the compound can be employed to facilitate reactions at the nanoscale. Its properties may enhance the efficiency and selectivity of catalytic processes, which is crucial for industrial and environmental applications .

Drug Delivery Systems

The compound’s derivatives could potentially be used in drug delivery systems. Their ability to form stable structures may allow for the targeted delivery of therapeutic agents, improving the efficacy and reducing the side effects of drugs .

properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHZDZJJGXDCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylisoxazol-5-yl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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